Benzyl trihydrogen diphosphate
Description
Significance of Organic Diphosphates in Biological and Chemical Systems
Organic diphosphates are a class of molecules fundamental to life, acting as central players in metabolism, biosynthesis, and cellular signaling. Their significance stems from the unique properties of the pyrophosphate bond, a high-energy linkage that, when broken, releases a substantial amount of energy to drive metabolic processes. acs.org The most ubiquitous example is the adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) cycle, which serves as the primary energy currency in all living cells. acs.orgnbinno.com The hydrolysis of ATP to ADP and inorganic phosphate (B84403) powers a vast array of cellular activities. acs.org
Beyond their role as energy carriers, organic diphosphates are critical intermediates in numerous biosynthetic pathways. In the biosynthesis of thousands of natural products called terpenoids, for instance, molecules like dimethylallyl diphosphate and geranyl diphosphate serve as key building blocks. oup.com The diphosphate moiety functions as an excellent biological leaving group, facilitating carbon-carbon bond formation in complex enzymatic reactions. oup.comorgsyn.org This reactivity is often assisted by the presence of a divalent metal cation, such as Mg²⁺, which helps to neutralize the negative charge and stabilize the leaving diphosphate ion. oup.com
In synthetic organic chemistry, the principles of diphosphate reactivity are harnessed for various transformations. Organophosphates are versatile substrates, and their derivatives are used in catalysis and the construction of complex molecules. nih.gov The phosphate group can act as a directing group in C-H bond activation or as an electrophile in coupling reactions. nih.gov The synthesis of nucleotide analogues and phosphorylated sugars, which are crucial tools in medicinal chemistry and molecular biology, relies heavily on the controlled formation of pyrophosphate bonds. nih.govnih.gov
Historical Context of Diphosphate Chemistry Research
The history of organophosphorus chemistry began in the 19th century. In 1845, French chemist Paul Thénard first observed the existence of a compound containing carbon, phosphorus, and hydrogen. chemimpex.com This was followed by the synthesis of triethyl phosphate in 1848 and, significantly, tetraethyl pyrophosphate (TEPP) in 1854 by Moschnin and de Clermont. chemimpex.com Although its potent biological activity as a cholinesterase inhibitor was not discovered until much later, TEPP was the first organophosphorus compound with a pyrophosphate linkage to be synthesized in a laboratory. chemimpex.com
The early 20th century saw continued research, with notable contributions such as Tomasz Miłobędzki's work on synthesis methods for TEPP and Michaelis's 1898 discovery of a method to form P-C bonds. chemimpex.com A major shift occurred in the 1980s with the development of P(III)-based methods for oligonucleotide synthesis, which largely replaced the earlier, harsher P(V)-based chemistry. thieme-connect.deresearchgate.net However, P(V) reagents, particularly pyrophosphates, have seen a resurgence in modern organic synthesis. researchgate.net The development and application of reagents like tetrabenzyl pyrophosphate (TBPP) have become central to the synthesis of complex, biologically active molecules, including pharmaceuticals and prodrugs. orgsyn.org
Contemporary Challenges and Future Directions in Organic Diphosphate Research
Despite decades of research, the field of organic diphosphate chemistry faces several challenges. A primary hurdle is the inherent instability of many diphosphate compounds, which are sensitive to hydrolysis. biosynth.com The synthesis of specific diphosphate esters can be plagued by the formation of unwanted byproducts, requiring complex protection and deprotection strategies. sigmaaldrich.com For example, the synthesis of nucleotide diphosphate uronic acids is complicated by the presence of both a diphosphate and a carboxylic acid group in the same molecule. nih.gov Computationally modeling the hydrolysis and reactivity of these highly charged molecules is also non-trivial, requiring high levels of theory and sophisticated solvent models to achieve accuracy.
Future research is aimed at overcoming these synthetic and analytical challenges. There is a strong drive to develop more efficient, selective, and sustainable methods for forming pyrophosphate bonds. This includes the use of novel catalytic systems, such as Lewis acid-catalyzed phosphorylations, which can operate under mild conditions and tolerate a wider range of functional groups. The development of new phosphorylating agents and orthogonal protecting group strategies is crucial for the divergent, late-stage synthesis of chemical libraries for drug discovery. acs.org Furthermore, as the global supply of rock phosphate, the primary source of phosphorus, is finite, recovering phosphorus from waste streams and utilizing it in green chemistry applications is becoming a critical area of focus. The unique properties of the phosphate group suggest that the potential of organophosphate applications in areas like electrochemistry and sustainable chemistry remains largely untapped. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C7H10O7P2 |
|---|---|
Molecular Weight |
268.10 g/mol |
IUPAC Name |
benzyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C7H10O7P2/c8-15(9,10)14-16(11,12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)(H2,8,9,10) |
InChI Key |
GWAOFSOXGNJTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl Diphosphate and Analogous Structures
Novel Synthetic Strategies for Diphosphate (B83284) Linkage Formation
The formation of the pyrophosphate (diphosphate) bond is a cornerstone of synthesizing biologically active molecules. Traditional methods often face challenges such as harsh reaction conditions, low yields, and the formation of complex byproducts. To address these issues, several innovative strategies have been developed.
CycloSal Approach in Diphosphate Synthesis
The cycloSal (saligenyl) approach represents a significant advancement in the synthesis of nucleoside diphosphates and their analogs. nih.govnih.govresearchgate.netmdpi.comacs.org This method utilizes cycloSal-phosphate triesters, which are derivatives of a nucleotide monophosphate where the phosphate (B84403) group is esterified with salicyl alcohol to form a cyclic triester. mdpi.com These cycloSal-nucleotides act as activated phosphate esters. researchgate.net
The key step involves the reaction of a 5-acceptor-substituted (e.g., 5-nitro or 5-chloro) cycloSal-nucleotide with a phosphate nucleophile, such as pyrophosphate. acs.org This reaction proceeds via a nucleophilic displacement, cleaving the activated cycloSal group and forming the desired diphosphate linkage. researchgate.netacs.org This technique offers several advantages, including high yields (often in the 40–80% range), short reaction times, and the ability to produce stereoisomerically defined products. nih.govmdpi.comacs.org The cycloSal methodology has proven to be a nearly universal chemical access route for a wide array of biomolecules, including nucleoside di- and triphosphates and their sugar conjugates (NDP-sugars). nih.govresearchgate.net
Phosphoramidite-Based Synthetic Pathways
Phosphoramidite (B1245037) chemistry, a cornerstone of automated oligonucleotide synthesis, has been adapted for the versatile synthesis of diphosphates and their analogs. biorxiv.orgoup.comgoogle.comnih.govresearchgate.net This approach often involves the coupling of a phosphoramidite derivative with a phosphate or another protected nucleotide to form a mixed P(III)-P(V) anhydride. biorxiv.org
In a typical pathway, a protected nucleoside phosphoramidite is coupled to a phosphate moiety. biorxiv.org For the synthesis of analogs like thiophosphates, this is followed by an oxidation step with sulfur to create the phosphorothioate (B77711) linkage. biorxiv.org A key advantage of this method is its compatibility with solid-phase synthesis, allowing for the automated and efficient production of complex molecules. oup.com The use of phosphoramidite intermediates allows for high coupling efficiency and the ability to synthesize a diverse range of modified diphosphates. oup.comacs.org However, these reactions are sensitive to moisture, requiring strictly anhydrous conditions to prevent the formation of byproducts. mdpi.com
One-Pot Synthesis Techniques for Diphosphate Derivatives
One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by eliminating the need to isolate intermediate compounds. researchgate.netacs.orgscispace.commdpi.comscirp.org In the context of diphosphate analogs like hydroxymethylene-(phosphinyl)phosphonates (HMPPs), one-pot procedures have been developed that proceed without any intermediate purifications. researchgate.net
For instance, the synthesis of various substituted HMPPs can be achieved in good to excellent yields (53–98%) through a one-pot process. researchgate.net This can involve a sequence of reactions, such as silylation followed by dealkylation, all performed in a single reaction vessel. researchgate.net Monitoring the reaction by techniques like ³¹P NMR spectroscopy allows for precise control and helps in elucidating the reaction mechanism by identifying phosphorylated intermediates. researchgate.net Such methods have been successfully applied to the synthesis of various aliphatic, aromatic, and biologically relevant aminoalkyl-HMPP derivatives. researchgate.net The simplicity and high yields of one-pot reactions make them attractive for both laboratory-scale and industrial production. google.com
Selective Phosphorylation and Diphosphorylation Techniques
Selective phosphorylation is the controlled addition of a phosphate group to a specific position on a molecule, a critical step in the synthesis of many biologically important compounds. mdpi.comcreative-proteomics.comwikipedia.orgthermofisher.comwikipedia.org This process is fundamental in cellular biology, where protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues like serine, threonine, or tyrosine, thereby regulating protein function. mdpi.comcreative-proteomics.comwikipedia.org
In chemical synthesis, achieving such selectivity often requires the use of protecting groups to block other reactive sites on the substrate molecule. For example, in the synthesis of pyridoxal (B1214274) phosphate, an O,O-isopropylidene group was used to protect the pyridoxine (B80251) molecule, allowing for selective phosphorylation at the desired position. rsc.org After phosphorylation, the protecting group is removed under mild conditions to yield the final product. rsc.org
Another approach involves using phosphorylating agents with inherent selectivity. Dibenzyl chlorophosphonate, for instance, has been used for the phosphorylation of pyridoxal. rsc.org The resulting benzyl-protected phosphate can then be deprotected via hydrogenation to yield the final dihydrogen phosphate. rsc.org The choice of phosphorylating agent and reaction conditions is crucial for achieving high selectivity and yield.
Synthesis of Non-Hydrolyzable Diphosphate Analogues for Mechanistic Probes
To study the function of enzymes and signaling pathways that involve diphosphates, it is often necessary to use analogs that are resistant to enzymatic cleavage (hydrolysis). These non-hydrolyzable analogs can bind to the active sites of enzymes without being broken down, making them excellent tools for mechanistic and structural studies. nih.govresearchgate.netunil.chjussieu.fr
A common strategy is to replace the labile P-O-P (pyrophosphate) bond with a more stable P-C-P linkage. The methylene-bisphosphonate moiety (P-CH₂-P) is a widely used and effective substitute for the diphosphate group. nih.gov These analogs exhibit significant stability and have been shown to mimic their natural counterparts effectively in biological assays. nih.gov For example, methylene-bisphosphonate analogs of diphosphoinositol polyphosphates (PP-IPs) have been synthesized and used to inhibit protein kinases and phosphohydrolases. nih.gov
The synthesis of these analogs often involves building the molecule from a scaffold, such as myo-inositol, and installing the bisphosphonate group at the desired position. nih.gov Other non-hydrolyzable mimics include those where the phosphate group is replaced by structures like phosphonomethyl or dicarboxymethyl groups, which can act as competitive inhibitors for enzymes that process phosphate-containing substrates. jussieu.fr
Purification and Isolation Strategies for Complex Diphosphates
The purification and isolation of polar, highly charged molecules like benzyl (B1604629) trihydrogen diphosphate and its analogs present significant challenges. Ion-exchange chromatography (IEX) is one of the most powerful and frequently used techniques for this purpose. scispace.compurolite.comchromtech.comacs.org
IEX separates molecules based on their net charge by utilizing a stationary phase (resin) that has covalently attached charged functional groups. purolite.comchromtech.com For negatively charged molecules like diphosphates, an anion-exchange resin (with positive charges) is used. chromtech.com The process typically involves five stages:
Equilibration: The column is prepared with a buffer at a specific pH and ionic strength. scispace.com
Sample Application: The sample is loaded, and the charged diphosphate molecules bind to the resin, displacing counter-ions. scispace.com
Washing: Unbound impurities are washed from the column. scispace.com
Elution: The bound diphosphate is released by changing the buffer conditions, typically by increasing the salt concentration (ionic strength) or changing the pH to decrease the affinity of the molecule for the resin. This is often done using a gradient (gradient elution). scispace.com
Regeneration: The column is returned to the initial conditions for subsequent use. scispace.com
This technique is highly effective for separating complex mixtures of phosphorylated compounds, including proteins, nucleotides, and other charged biomolecules, due to its high resolving power and capacity. scispace.compurolite.com For some applications, reversed-phase high-performance liquid chromatography (RP-HPLC) is also used, particularly after initial purification steps, to achieve high purity. acs.orgacs.org
Mechanistic Investigations of Phosphoryl Transfer Reactions Involving Benzyl Diphosphate Analogues
Fundamental Mechanisms of Phosphoryl Transfer in Organic Systems
Phosphoryl transfer reactions can proceed through a spectrum of mechanisms, generally categorized as concerted or stepwise. acs.orgresearchgate.net These pathways are distinguished by the timing of bond formation to the incoming nucleophile and bond cleavage from the leaving group.
Concerted vs. Stepwise Phosphoryl Transfer Mechanisms
In a concerted mechanism , bond formation and bond breaking occur simultaneously in a single transition state. sapub.org This process is analogous to an SN2 reaction at a carbon center. libretexts.org The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group occupy the apical positions. sapub.orglibretexts.org
A stepwise mechanism , on the other hand, involves the formation of a discrete intermediate. libretexts.org This can occur in two ways:
Associative (Addition-Elimination): The nucleophile first adds to the phosphorus center, forming a pentavalent phosphorane intermediate. acs.orglibretexts.org This intermediate then breaks down in a second step to release the leaving group. libretexts.org
Dissociative (Elimination-Addition): The leaving group departs first, generating a highly reactive metaphosphate intermediate. nih.govacs.org This intermediate is then rapidly attacked by the nucleophile. nih.gov
While distinct in their formal descriptions, the actual mechanism for a given reaction often lies on a continuum between these extremes, influenced by the specific reactants and conditions. acs.orglibretexts.org
Dissociative and Associative Transition States in Diphosphate (B83284) Reactivity
The nature of the transition state in phosphoryl transfer reactions is a key area of investigation. A More O'Ferrall-Jencks diagram can be used to visualize the spectrum of possible transition states. nih.gov
Associative (tight) transition states are characterized by a significant degree of bond formation to the nucleophile and bond retention to the leaving group. nih.govresearchgate.net The phosphorus center in such a transition state has a more pentacovalent character.
Dissociative (loose) transition states involve substantial cleavage of the bond to the leaving group with minimal formation of the new bond to the nucleophile. nih.govresearchgate.net This type of transition state resembles the metaphosphate intermediate of a fully dissociative mechanism. nih.gov
The table below summarizes the key features of these transition states.
| Feature | Associative Transition State | Dissociative Transition State |
| Bonding | Significant bond formation and retention | Significant bond cleavage, minimal bond formation |
| Character | Pentacovalent phosphorus character | Metaphosphate-like character |
| Intermediate | May involve a pentavalent phosphorane intermediate | May proceed via a metaphosphate intermediate |
Influence of Substituents on Phosphoryl Transfer Kinetics
The rate and mechanism of phosphoryl transfer reactions are highly sensitive to the nature of the substituents on the phosphate (B84403) group, the leaving group, and the nucleophile. researchgate.net
Electronic and Steric Effects of Benzyl (B1604629) Moiety on Phosphoryl Group Reactivity
The benzyl group, through substitution on the phenyl ring, allows for the systematic variation of electronic and steric properties.
Electronic Effects: Electron-withdrawing groups on the benzyl moiety can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. stanford.edunih.gov Conversely, electron-donating groups can decrease the reaction rate. nih.gov These effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants. researchgate.net
Steric Effects: Bulky substituents on the benzyl group can hinder the approach of the nucleophile, slowing down the reaction rate. umaine.edu This is particularly relevant in associative mechanisms where the formation of a crowded pentavalent transition state or intermediate is required.
Role of Leaving Group and Nucleophile Strength in Diphosphate Reactions
The facility of a phosphoryl transfer reaction is critically dependent on the ability of the leaving group to depart and the strength of the incoming nucleophile. researchgate.netgonzaga.eduucsd.edu
Leaving Group Ability: A good leaving group is one that can stabilize the negative charge that develops as the P-O bond breaks. ttu.eelibretexts.org For diphosphates, the leaving group is a phosphate monoester. The stability of this anion is influenced by factors such as resonance and the protonation state of its oxygen atoms. libretexts.org Generally, the weaker the base, the better the leaving group. ucsd.edu
Nucleophile Strength: A more powerful nucleophile will generally lead to a faster reaction rate. sapub.org However, the sensitivity of the reaction rate to nucleophile strength (quantified by the Brønsted coefficient, βnuc) can provide insight into the mechanism. A large βnuc value suggests a significant degree of bond formation in the transition state (more associative), while a small value suggests a more dissociative mechanism. researchgate.net
The following table provides a qualitative summary of these effects:
| Factor | Effect on Reaction Rate |
| Good Leaving Group | Increases rate |
| Poor Leaving Group | Decreases rate |
| Strong Nucleophile | Increases rate |
| Weak Nucleophile | Decreases rate |
Protonation State Effects on Reaction Mechanisms
The protonation state of the phosphate oxygens, the nucleophile, and the leaving group can have a profound impact on the mechanism of phosphoryl transfer. nih.govlibretexts.org At physiological pH, phosphate groups can exist in various protonation states, which in turn affects their reactivity. libretexts.orggonzaga.edu
Protonation of a non-bridging oxygen atom can increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. libretexts.org Furthermore, protonation of the leaving group can make it a better leaving group by neutralizing its negative charge. nih.govstanford.edu For instance, the hydrolysis of phosphate monoester monoanions is significantly faster than that of the corresponding dianions. nih.govstanford.edu This has been attributed to the ability of the proton to transfer to the leaving group in the transition state, thereby stabilizing the developing negative charge. nih.govstanford.edu
The specific protonation states of the reactants can favor one mechanistic pathway over another. For example, in some enzymatic reactions, a general acid catalyst may protonate the leaving group to facilitate its departure, promoting a more dissociative-like mechanism. Conversely, a general base catalyst may deprotonate the nucleophile to enhance its reactivity, favoring a more associative-like pathway.
Metal Ion Catalysis in Diphosphate Hydrolysis
Metal ions are crucial in the catalysis of phosphate diester hydrolysis, and their roles can be multifaceted. nih.gov In enzymatic reactions, structural studies have often implicated metal ions in the catalytic mechanism. nih.gov Dynamic evidence to support these proposed roles is an active area of research. nih.gov The catalytic efficiency of a metal ion is linked to the ionization state of its coordinated water and its Lewis acidity. nih.gov Consequently, altering the metal ion cofactor can lead to predictable shifts in the pH-rate profile of the reaction. nih.gov
One of the primary roles of metal ions in phosphoryl transfer reactions is to act as Lewis acids. nih.gov By coordinating to a non-bridging oxygen atom of the scissile phosphate diester, the metal ion can stabilize the developing negative charge in the transition state, thereby facilitating the reaction. nih.gov This electrophilic catalysis is a common theme in the mechanisms of many phosphoryl transfer enzymes. nih.gov
In studies involving metal-cyclen complexes and the hydrolysis of bis(p-nitrophenyl) phosphate (BNPP), a model for phosphate diesters, the Lewis acidity of the metal ion, such as Zn(II), plays a key role in activating the P-O bond. frontiersin.org The interaction between the p-orbital of the oxygen atom and the d-orbital of the zinc ion promotes this activation. frontiersin.org This coordination can elongate the scissile P-O bond, making it more susceptible to nucleophilic attack. frontiersin.org
The effectiveness of Lewis acid catalysis can be influenced by the coordination environment of the metal ion. For instance, in some proposed mechanisms of phosphoester hydrolysis, the metal ion is suggested to have several key roles, including the Lewis acid activation of the substrate. nih.gov
Metal ions can also facilitate hydrolysis by providing a metal-bound hydroxide (B78521) ion, which acts as the nucleophile. nih.gov The coordination of a water molecule to a metal ion lowers its pKa, making it a more potent source of hydroxide ions at neutral pH. rsc.org This metal-bound hydroxide can then directly attack the phosphorus center. frontiersin.org
In some catalytic systems, a single metal ion may perform the dual role of acting as a Lewis acid and providing the nucleophilic hydroxide. nih.gov However, in other scenarios, particularly those requiring coordination to the leaving group as well, two metal ions may be necessary to combine these different modes of catalysis effectively. nih.gov For example, one metal ion could act as a source of nucleophilic hydroxide while a second metal ion activates the leaving group. nih.gov
Theoretical studies on metal-cyclen complexes have explored mechanisms where a metal-bound hydroxide attacks the phosphorus center, leading to a five-membered phosphorane intermediate. frontiersin.org The subsequent cleavage of the P-OR bond, which is trans to the nucleophile, results in the final products. frontiersin.org
Kinetic Isotope Effect Studies for Elucidating Transition State Structures
Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state of a chemical reaction. nih.gov By substituting an atom at a specific position with one of its heavier isotopes, changes in the reaction rate can be measured, providing detailed information about bonding changes in the transition state. nih.gov Both primary and secondary KIEs are utilized in the study of phosphoryl transfer reactions. nih.gov
For the hydrolysis of phosphate monoesters, such as m-nitrobenzyl phosphate, ¹⁸O kinetic isotope effects have been measured in both the non-bridging oxygen atoms and the bridging P-O(R) ester bond. nih.govacs.org These studies, along with solvent deuterium (B1214612) isotope effects, have been instrumental in distinguishing between different proposed mechanisms. nih.govacs.org
The results for m-nitrobenzyl phosphate hydrolysis are most consistent with a mechanism involving a pre-equilibrium proton transfer from the phosphoryl group to the ester oxygen, followed by a rate-limiting P-O bond fission. nih.govacs.org The transition state for m-nitrobenzyl phosphate, which has a leaving group with a high pKa, shows significantly less P-O bond fission compared to the more labile p-nitrophenyl phosphate. nih.govacs.org This observation, which appears to contradict the Hammond postulate, is attributed to the weakening of the P-O(R) bond upon protonation, an effect that is more pronounced for aryl phosphates than for alkyl phosphates. nih.govacs.org
The table below summarizes the kinetic isotope effects observed in the hydrolysis of m-nitrobenzyl phosphate, providing quantitative insight into its transition state structure.
| Isotope Effect | Value | Interpretation |
| ¹⁸k_bridge | Small inverse | Less P-O bond fission in the transition state. acs.org |
| ¹⁸k_nonbridge | Normal | Consistent with a concerted mechanism. nih.gov |
| Solvent D₂O Effect | - | Rules out a mechanism involving deprotonation of water by the phosphoryl group. nih.govacs.org |
These KIE studies, by providing a detailed picture of the transition state, complement the information obtained from other mechanistic probes like linear free energy relationships. nih.gov
Enzymatic and Biocatalytic Studies of Benzyl Diphosphate Analogues
Interaction of Diphosphate (B83284) Analogues with Phosphoryl-Transferring Enzymes
Diphosphate analogues, including those with a benzyl (B1604629) group, interact with a wide range of enzymes that catalyze the transfer of phosphoryl or pyrophosphoryl groups. These enzymes are central to numerous metabolic pathways. nih.gov The interaction is primarily dictated by the diphosphate moiety, which mimics the natural pyrophosphate substrates, and the organic group, such as benzyl, which interacts with specific pockets within the enzyme's active site.
Prenyltransferases, for example, are a class of enzymes that catalyze the formation of isoprenoids and can interact with benzyl diphosphate analogues. nih.gov Studies have shown that some prenyltransferases can utilize benzyl diphosphate as a substrate donor, catalyzing benzylation reactions. acs.org
Enzyme-Substrate Binding Mechanisms
The binding of a substrate to an enzyme's active site is a highly specific process. For enzymes that handle diphosphate substrates, binding is often facilitated by divalent metal ions (like Mg²⁺) that coordinate with the negatively charged oxygen atoms of the phosphate (B84403) groups. scispace.comproteopedia.org The active sites of these enzymes, such as Farnesyl Diphosphate Synthase (FPPS), contain highly conserved aspartate-rich motifs (DDXXD) that are crucial for binding the diphosphate moiety of the substrate. proteopedia.org
The binding process can induce significant conformational changes in the enzyme. In FPPS, the binding of substrates triggers a hinge-like closure of the active site, properly positioning the substrates for catalysis. scispace.com The organic portion of the analogue, like the benzyl group, interacts with hydrophobic pockets in the active site. This interaction is critical for the specificity and affinity of the binding. Photoreactive analogues of prenyl diphosphates have been used to probe these binding domains, confirming that the β-subunits of protein prenyltransferases are key in recognizing and binding the isoprenoid substrate. nih.gov
Table 1: Inhibition Constants (Ki) of Benzyl-containing Analogues for Metalloaminopeptidases This table presents the inhibitory activity of various benzyl-containing phosphinic dipeptide analogues against different metalloaminopeptidases, demonstrating the impact of substitutions on the benzyl ring.
| Compound ID | P1' Substituent | Porcine APN Ki (µM) | Human APN Ki (µM) |
| 6a | 4-Br-benzyl | 5.8 | 0.10 |
| 6b | 4-Cl-benzyl | 6.2 | 0.13 |
| 6c | 4-COOH-benzyl | 34 | 1.1 |
| 6d | 4-NO2-benzyl | 11 | 0.22 |
| Reference 1 | Unsubstituted benzyl | 1.3 | Not Tested |
| Data sourced from studies on extended transition state analog inhibitors. mdpi.comresearchgate.net |
Allosteric Regulation by Pyrophosphate Analogues
Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. Inorganic pyrophosphate (PPi) itself can act as an allosteric regulator. For instance, PPi is a potent allosteric inhibitor of ATP-dependent phosphofructokinase (ATP-Pfk) in several bacteria, particularly those with a PPi-dependent glycolysis pathway. nih.govresearchgate.net This inhibition is a key mechanism for controlling glycolytic flux.
The allosteric effect is often entropy-dominated, especially in enzymes from thermophilic organisms, meaning that static crystal structures may not fully reveal the mechanism. nih.gov In human phosphofructokinase-1, allosteric signals promote transitions between an active R-state and an inactive T-state conformation. researchgate.net While specific studies on benzyl diphosphate as an allosteric regulator are limited, the principle established with PPi and other analogues suggests that the diphosphate moiety is key for binding to allosteric sites, while the benzyl group could confer specificity and modulate the regulatory effect.
Mechanism of Enzymatic Catalysis of Diphosphate Reactions
Enzymes that catalyze reactions involving diphosphates employ sophisticated mechanisms to achieve enormous rate accelerations. nih.gov These reactions can generally proceed through one of two primary pathways: a direct transfer of the phosphoryl group or a mechanism involving the formation of a covalent enzyme-substrate intermediate. nih.gov
Direct Transfer Mechanisms
The direct transfer mechanism, also known as a concerted or SN2-type mechanism, involves a single transition state where the bond to the incoming nucleophile is formed simultaneously as the bond to the leaving group is broken. stanford.eduacs.org In phosphoryl transfer reactions, this proceeds via an "in-line" attack, where the nucleophile, the phosphorus atom, and the leaving group are aligned. nih.gov
This pathway does not involve a stable phosphoenzyme intermediate. qub.ac.uk Quantum mechanics/molecular mechanics (QM/MM) studies on enzymes like mevalonate diphosphate decarboxylase suggest that phosphorylation can occur via a direct transfer mechanism, where two Mg²⁺ ions are required to maintain a catalytically active conformation. qub.ac.uk The reaction proceeds through a penta-coordinate phosphorane-like transition state. acs.org
Covalent Intermediate Formation in Enzyme-Catalyzed Reactions
In contrast to direct transfer, some enzymes utilize a covalent catalysis mechanism. This pathway involves the formation of a transient covalent bond between the enzyme and the substrate, creating a reaction intermediate. nih.gov This strategy often involves a nucleophilic residue from the enzyme (such as serine, cysteine, histidine, or aspartate) attacking the electrophilic phosphorus atom of the diphosphate substrate. nih.gov
This process occurs in two stages:
Formation of the covalent intermediate with the release of the first product (e.g., the leaving group).
Breakdown of the intermediate, typically by reaction with a second substrate (like water), to release the final product and regenerate the free enzyme. nih.gov
Enzymes like alkaline phosphatase, nucleotide diphosphate kinase, and pyruvate phosphate dikinase utilize this mechanism. nih.govnih.gov In pyruvate phosphate dikinase, both a pyrophosphoryl-enzyme (E-PP) and a phosphoryl-enzyme (E-P) intermediate are formed, with the phosphoryl group being attached to a histidine residue. nih.gov Similarly, many thiamin diphosphate (ThDP)-dependent enzymes proceed via covalent adducts formed at the C2 position of the ThDP cofactor. nih.govresearchgate.netresearchgate.net
Bioremediation Strategies Involving Organophosphorus Compounds
Organophosphorus (OP) compounds are widely used as pesticides and are also components of chemical warfare agents, leading to significant environmental contamination. nih.govoup.com Bioremediation, which uses microorganisms or their enzymes to degrade these toxic compounds, is an effective and environmentally friendly decontamination strategy. researchgate.netmdpi.com
The primary enzymatic mechanism for detoxifying many organophosphorus compounds is hydrolysis. oup.com A key group of enzymes in this process is the organophosphorus hydrolases (OPH), also known as phosphotriesterases (PTE). researchgate.netbiotechrep.iroup.com These enzymes are capable of hydrolyzing a wide range of OP compounds, including pesticides like parathion, diazinon, and chlorpyrifos, by cleaving P-O, P-F, P-CN, and P-S bonds. researchgate.net
OPH is typically a metalloenzyme, often containing two divalent metal ions (such as Zn²⁺, Co²⁺, or Cd²⁺) in its active site, which activate a water molecule for a nucleophilic attack on the phosphorus center of the substrate. biotechrep.iracs.org While the natural substrates for OPH are unknown, its ability to degrade synthetic OPs has made it a major focus of bioremediation research. acs.org Strategies to improve the efficiency of these enzymes involve protein engineering and directed evolution to enhance catalytic activity, substrate range, and stability. nih.govoup.com Cell-free enzyme systems are also being explored to avoid concerns associated with releasing genetically modified organisms into the environment. nih.gov
Design and Mechanism of Artificial Enzymes for Diphosphate Hydrolysis
The rational design of artificial enzymes capable of mimicking the function of natural enzymes is a major goal in chemistry. nih.gov These synthetic catalysts aim to replicate the rate enhancements and specificities of enzymes while offering greater stability and broader applicability. rsc.org The design process often involves using computational methods to model the transition state of a reaction and then constructing a protein or molecular scaffold to stabilize it. rsc.org The hydrolysis of diphosphates and other phosphoesters is a key target for such artificial enzymes due to the importance of these reactions in biology and the need for catalysts that can function under specific conditions.
A prominent strategy in artificial enzyme design involves the use of metal-containing coordination complexes that mimic the active sites of metalloenzymes. wiley-vch.de For phosphoester hydrolysis, dinuclear metal complexes, particularly those with zinc(II) or lanthanide(III) ions, have proven to be effective catalysts. tandfonline.comnih.gov These complexes are inspired by natural phosphatases that utilize two metal ions to catalyze the cleavage of phosphate ester bonds.
The mechanism of these biomimetic complexes has been investigated through kinetic studies and density functional theory (DFT) calculations. researchgate.netnih.gov A common pathway involves the two metal ions acting as Lewis acids to bind and activate the phosphate group of the substrate. nih.gov A metal-coordinated hydroxide (B78521) ion, which is generated at near-neutral pH, then acts as the nucleophile, attacking the phosphorus center. tandfonline.comacs.org The dinuclear arrangement is significantly more effective than mononuclear complexes because it provides a more organized active site and can more readily generate the nucleophilic hydroxide. nih.gov For example, the dihydroxo dilanthanum complex was found to be 75 times more reactive than the corresponding monohydroxo dilanthanum complex for the hydrolysis of bis(4-nitrophenyl) phosphate. nih.gov
DFT studies have explored several plausible reaction mechanisms, including stepwise and concerted pathways. For a symmetrical dinuclear zinc(II) complex, the most favorable pathway was found to be a stepwise Sₙ2-type reaction where a metal-bound hydroxide acts as the nucleophile. nih.gov
| Catalyst Type | Metal Ion(s) | Proposed Nucleophile | Key Mechanistic Feature |
|---|---|---|---|
| Dinuclear Macrocyclic Complex | La(III) | Metal-coordinated Hydroxide | Dihydroxo complex is 75-fold more active than the monohydroxo complex. nih.gov |
| Unsymmetric Dizinc Complex | Zn(II) | Terminal Hydroxide | Bridging bidentate coordination of the substrate to both zinc centers precedes nucleophilic attack. acs.org |
| Symmetrical Dinuclear Zinc Complex | Zn(II) | Metal-coordinated Hydroxide | A stepwise Sₙ2-type addition-substitution reaction is the most favorable pathway. nih.gov |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com Their high surface area, tunable porosity, and well-defined active sites make them highly effective catalysts for a variety of reactions, including the hydrolysis of phosphoesters. researchgate.net Zirconium-based MOFs (Zr-MOFs), in particular, have emerged as exceptionally potent catalysts for the degradation of organophosphorus compounds, including nerve agent simulants which are structurally similar to diphosphates. acs.orgresearchgate.netnih.gov
The catalytic activity of Zr-MOFs originates from the Lewis acidic Zr(IV) centers within their Zr₆-oxo nodes. acs.orgnorthwestern.edu These sites can effectively hydrolyze the P-O bond in organophosphates. The mechanism is distinct from that of many natural enzymes but is highly efficient. acs.org Several Zr-MOFs, such as UiO-66 and MOF-808, have been extensively studied. acs.org Research has shown that MOF-808, which has a lower coordination number and larger pores, is one of the most effective catalysts for this reaction. acs.org
The catalytic performance of these MOFs is remarkable, with some systems achieving near-instantaneous hydrolysis. For example, a composite hydrogel containing MOF-808 was able to detoxify nerve agents and their simulants with half-lives that are among the fastest reported for MOF-based materials. researchgate.net The physical form of the MOF can also influence its activity; for instance, MOF xerogels, which have higher external surface area and mesoporosity, can exhibit significantly higher reaction rates than their powdered counterparts. acs.org
| MOF Catalyst | Substrate | Catalytic Performance (Half-life) | Key Finding |
|---|---|---|---|
| Cu-MFU-4l | Dimethyl (4-nitrophenyl)phosphate (DMNP) | ~2 minutes | Demonstrates that transition metals other than Zr can be highly effective in MOF-based hydrolysis. northwestern.edu |
| MOF-808 | DMNP | Fast (Rate: 33 ± 13 mmol/s·g) | Large pore size and a high number of active sites contribute to its high reactivity. acs.org |
| MOF-808 Hydrogel Composite | Nerve Agent Simulants | Near-instantaneous | Represents one of the fastest reaction rates reported for MOF-based composite materials. researchgate.net |
| UiO-66 Xerogel | DMNP | 2x faster than powder form | Macromorphology (xerogel vs. powder) significantly impacts catalytic rates due to increased porosity and surface area. acs.org |
Advanced Spectroscopic and Structural Elucidation of Benzyl Diphosphate Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diphosphate (B83284) Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of phosphorus-containing compounds in both solution and the solid state. wikipedia.orgresearchgate.net The NMR-active ³¹P nucleus, with its 100% natural abundance and spin of ½, provides a direct and sensitive probe into the chemical environment of the phosphorus atoms. wikipedia.orglibretexts.orgoxinst.com
Solution ³¹P NMR spectroscopy is exceptionally useful for studying compounds like benzyl (B1604629) trihydrogen diphosphate. wikipedia.org Spectra are typically recorded with proton decoupling to simplify the signals into sharp singlets, though coupled spectra can provide additional structural information. huji.ac.il The chemical shifts (δ) are referenced to an external standard, usually 85% phosphoric acid (H₃PO₄), which is assigned a shift of 0 ppm. wikipedia.orglibretexts.org
For a diphosphate moiety, two distinct phosphorus signals are expected. Their chemical shifts are sensitive to the electronic environment, including the nature of substituents on the phosphate (B84403) groups. tandfonline.com The exchange of aryl substituents for alkyl groups tends to cause a downfield shift (more positive ppm value), while electron-withdrawing groups on an aromatic ring generally lead to an upfield shift (more negative ppm value). tandfonline.com In benzyl diphosphate, the two phosphorus atoms would couple to each other, resulting in a splitting of each signal into a doublet, a phenomenon known as P-P coupling. libretexts.org
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphorus Moieties
| Phosphorus Chemical Environment | Typical Chemical Shift Range (ppm) |
|---|---|
| Phosphoric Acid (Reference) | 0 |
| O=P(OR)₂Hal | -2 to -30 |
| O=P(OR)Hal₂ | 15 to -30 |
| O=PHal₃ | 5 to -80 |
| P(OR)₃ | 125 to 145 |
Data sourced from general knowledge of ³¹P NMR spectroscopy. science-and-fun.de
The magnitude of the coupling constant (J-coupling) provides information about the number of bonds separating the coupled nuclei. For instance, a two-bond coupling (²JP-P) of around 20 Hz is typical for diphosphates. libretexts.org Furthermore, coupling between the phosphorus atoms and nearby protons, such as those on the benzyl group's methylene (B1212753) (-CH₂-) bridge, can be observed. Three-bond P-H couplings (³JP-H) are typically in the range of 5 to 10 Hz. huji.ac.il
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure of phosphorus compounds in their solid form, avoiding the need for dissolution which might alter the native structure. researchgate.netnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to enhance signal sensitivity and resolution. oup.com
Solid-state ³¹P NMR spectra can differentiate between various phosphorus oxidation states and provide information on the local environment of the phosphorus atom within a crystal lattice or amorphous solid. oup.com While solution NMR provides sharp peaks, ssNMR spectra of organic phosphates often exhibit broader peaks due to structural disorder and anisotropic interactions in the solid state. researchgate.net Nevertheless, the isotropic chemical shifts observed in ssNMR are generally similar to those in solution, suggesting that bond angle distortions in the solid phase are often slight. oup.com This technique is invaluable for studying crystalline and amorphous calcium phosphates, as well as oligonucleotides bound to solid supports, providing insights into their structural environments. nih.govoup.comacs.org
X-ray Absorption Spectroscopy for Interfacial and Bulk Diphosphate Studies
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique used to probe the local geometric and electronic structure of a specific element. mdpi.com For phosphorus-containing compounds, both P K-edge and L-edge X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), are employed. researchgate.netacs.org
XANES spectroscopy can be used to speciate phosphorus in various materials, including soils and organic amendments. acs.orgnih.govnih.gov While the NEXAFS spectra of different organic phosphorus compounds can be quite similar, they often show distinct features compared to inorganic phosphate minerals like apatite. researchgate.net These mineral forms frequently display diagnostic post-edge features that allow them to be distinguished. researchgate.net The technique is sensitive to the coordination environment and oxidation state of the phosphorus atom. By comparing the spectra of unknown samples to a library of reference compounds, the chemical forms of phosphorus can be identified and even quantified. acs.org This makes XAS a valuable tool for studying benzyl diphosphate in complex matrices or at interfaces.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Diphosphate Linkages
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule by probing its vibrational modes. aip.orgnih.gov For diphosphates, these methods are particularly sensitive to the vibrations of the P-O-P linkage and the terminal PO₄ groups. aip.orgresearchgate.net
The P-O-P bridge gives rise to characteristic symmetric and asymmetric stretching vibrations. researchgate.net Raman spectroscopy is a particularly sensitive probe for studying phosphate polymerization. aip.org
Table 2: Characteristic Vibrational Frequencies for Diphosphate Moieties
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| P-O-P Symmetric Stretch | 700 - 800 | Raman |
| P-O-P Asymmetric Stretch | ~900 | IR / Raman |
| PO₂ Symmetric Stretch | 970 - 1045 | Raman |
| PO₄ Group Vibrations | 900 - 1250 | IR |
| O-P-O Bending | 500 - 670 | IR |
Data compiled from studies on various phosphate structures. aip.orgresearchgate.net
In Raman spectra of pyrophosphates, the symmetric stretching of P-O-P bonds is often observed in the 700-800 cm⁻¹ range. aip.org The symmetric stretching of the terminal PO₂ groups typically appears between 900 and 1300 cm⁻¹. aip.org IR spectroscopy is also effective for identifying phosphate groups, with P-O stretching vibrations appearing in the 900 to 1250 cm⁻¹ region and O-P-O bending vibrations between 500 and 670 cm⁻¹. researchgate.net The principal Raman band for phosphate ions is generally found between 850 and 950 cm⁻¹. metrohm.com These distinct spectral fingerprints allow for the confirmation of the diphosphate linkage in benzyl diphosphate and can be used to study interactions with other molecules or surfaces.
Mass Spectrometry for Molecular Identification and Mechanistic Intermediates
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structure of organic compounds. nih.gov For polar, nonvolatile organophosphates like benzyl diphosphate, electrospray ionization (ESI) is a commonly used "soft" ionization technique that allows for analysis with minimal fragmentation. tandfonline.comnih.gov
In negative-ion ESI-MS, organophosphates containing multiple phosphate groups can be observed as deprotonated ions. acs.org However, multiply charged anions of organophosphates can be unstable in the gas phase and may undergo fragmentation, often through the loss of a PO₃⁻ group. acs.org This fragmentation pattern can be diagnostically useful for structural confirmation. By adjusting instrumental parameters, such as the cone voltage, controlled fragmentation can be induced to generate structural information. tandfonline.com Tandem mass spectrometry (MS/MS) can then be used to analyze these fragments, helping to elucidate fragmentation pathways and confirm the structure of the parent molecule and any reaction intermediates. tandfonline.com
X-ray Diffraction for Crystal Structure Determination of Benzyl Diphosphate Complexes
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing within the crystal lattice. imist.ma
Table 3: Illustrative Crystallographic Data Obtainable from XRD
| Parameter | Example Value/Information |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (a, b, c) | a = 10.5 Å, b = 15.2 Å, c = 8.9 Å |
| Unit Cell Angles (α, β, γ) | α = 90°, β = 98.5°, γ = 90° |
| Key Bond Lengths | P-O, P=O, C-O, C-C |
| Key Bond Angles | O-P-O, P-O-C |
| Intermolecular Interactions | Hydrogen bond distances and angles |
This table is a hypothetical representation of the type of data generated from an XRD experiment.
Applications in Chemical Biology and Organic Synthesis Research
Role of Benzyl (B1604629) Diphosphate (B83284) Analogues as Probes in Mechanistic Enzymology
Benzyl diphosphate analogues are valuable probes for investigating the mechanisms of enzyme-catalyzed reactions, particularly those involving phosphoryl transfer. Non-hydrolyzable analogues, where an oxygen atom in the diphosphate bridge is replaced (e.g., with a methylene (B1212753) group, creating a phosphonate), are particularly useful. These stable mimics can bind to an enzyme's active site without being turned over, allowing researchers to study binding events and enzyme-substrate interactions.
Such analogues serve as competitive inhibitors, helping to elucidate the substrate specificity of the pyrophosphate-binding sites of enzymes like DNA polymerases. nih.govcore.ac.uk By observing how different analogues interact with an enzyme, scientists can map the structural and electronic requirements for substrate recognition and catalysis. core.ac.uk Furthermore, analogues like aryl fluorophosphates can be used to study the transition state of phosphoryl transfer reactions, as they mimic the geometry and hydrogen-bonding properties of the phosphoryl group while proceeding through a more stable, concerted transition state. rsc.orgresearchgate.net This allows for a detailed kinetic and theoretical analysis of the factors governing enzyme catalysis. rsc.orgresearchgate.net
Use in the Synthesis of Complex Organic Molecules
In the field of organic synthesis, benzyl-protected diphosphate reagents, especially Tetrabenzyl Pyrophosphate (TBPP), are highly effective phosphorylating agents. nbinno.comorgsyn.org TBPP is utilized to precisely introduce phosphate (B84403) groups into a wide array of substrates, a crucial step in the synthesis of many biologically active molecules. nbinno.comorgsyn.org The benzyl groups serve as protecting moieties for the phosphate, preventing unwanted side reactions. After the desired phosphorylation has occurred, the benzyl groups can be cleanly removed, often through hydrogenolysis, to yield the final phosphorylated compound. orgsyn.org
This reagent has been cited as a key component in the synthesis of numerous pharmaceutical agents, including HIV protease inhibitors, antifungal agents, and antitumor agents. orgsyn.org Its role in preparing intermediates for drugs like Fosaprepitant, an antiemetic used in chemotherapy, highlights its industrial importance. nbinno.comnbinno.com The reliability and clean reactivity of TBPP make it a valuable tool for creating complex molecular structures with precision. nbinno.com
Incorporation into Oligonucleotides and Nucleic Acid Analogues
The chemical synthesis of oligonucleotides, the short DNA and RNA fragments essential for research and diagnostics, relies heavily on the use of protecting groups to ensure the correct sequential assembly of nucleosides. biosyn.com The benzyl group is a well-established protecting group for the phosphate backbone during these syntheses. libretexts.orgwikipedia.org
In the phosphotriester method of oligonucleotide synthesis, a benzyl group can be used to protect the phosphate, rendering it unreactive while the oligonucleotide chain is elongated. biosyn.com This protection prevents branching and other undesirable side reactions. biosyn.com Once the synthesis is complete, the benzyl groups are removed during the final deprotection step to reveal the natural phosphodiester backbone. libretexts.org The use of benzyl protection was a key feature in early synthetic strategies that paved the way for the automated, solid-phase synthesis methods used today. biosyn.comatdbio.com
Diphosphate Systems as Ligands and Effectors in Asymmetric Catalysis
Diphosphate systems and their analogues, such as diphosphines and chiral organophosphates, are critical components in asymmetric catalysis, where they serve as ligands for transition metal catalysts. nih.govrsc.org The pyrophosphate anion (P₂O₇⁴⁻) is a multidentate ligand, capable of coordinating with metal ions in various ways, making it a growing area of interest for building new coordination complexes. researchgate.net
While the direct use of benzyl trihydrogen diphosphate as a ligand is not extensively documented, chiral organophosphates have been successfully employed as ligands in metal-catalyzed enantioselective reactions. rsc.orgrsc.org These ligands coordinate to metals like palladium or rhodium, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.govrsc.org The benzyl groups in such a system would be attached to the phosphate, influencing the steric and electronic properties of the resulting metal complex. The design and synthesis of chiral diphosphine and diphosphite ligands have been particularly crucial in developing high-performance catalysts for reactions like asymmetric allylic alkylation. nih.govresearchgate.net
Development of Research Tools for Studying Phosphate-Mediated Processes
Building on their role as enzymatic probes, benzyl diphosphate analogues are part of a broader class of research tools developed to study the myriad of biological processes mediated by phosphates and pyrophosphates. These tools are designed to dissect complex signaling pathways and metabolic networks.
Metabolically stable pyrophosphate analogues, which cannot be hydrolyzed by cellular enzymes, are instrumental in distinguishing between different modes of protein regulation, such as allosteric modulation versus direct phosphoryl transfer. mdpi.com Fluorescent probes incorporating metal complexes have been designed to selectively detect phosphate over pyrophosphate, which is crucial for monitoring nutrient levels in environmental samples. acs.org These probes often work via an indicator displacement assay, where the binding of phosphate releases a fluorescent molecule. acs.org The development of such specialized tools, which can include benzyl groups for stability or to fine-tune properties, is essential for gaining a molecular-level understanding of phosphate signaling. mdpi.com
Strategies for Modulating Enzyme Activity in Research Models
Benzyl phosphate and diphosphate analogues are employed as strategic modulators of enzyme activity for research purposes. They can act as inhibitors or allosteric regulators, allowing scientists to control specific biological pathways.
For instance, benzyl phosphonate (B1237965) derivatives have been designed as stable mimics of phosphotyrosine to act as reversible inhibitors of protein tyrosine phosphatases (PTPs), enzymes often implicated in disease. nih.gov Similarly, non-hydrolyzable pyrophosphate analogues can act as potent competitive inhibitors of enzymes that process pyrophosphate, such as DNA polymerases and diphosphoinositol polyphosphate phosphatases (DIPPs). nih.govmdpi.com In some cases, these analogues can also function as allosteric activators. Inositol pyrophosphates and their stable analogues have been shown to modulate the activity of the insulin-degrading enzyme (IDE), demonstrating that these molecules can fine-tune metabolic processes. rsc.org These findings provide powerful strategies for manipulating enzyme function in a controlled research setting.
Data Tables
Table 1: Applications of Benzyl Diphosphate and Related Compounds in Research
| Compound/Analogue Type | Application Area | Specific Use/Function | Key Findings |
| Tetrabenzyl Pyrophosphate (TBPP) | Organic Synthesis | Phosphorylating agent | Enables precise synthesis of complex molecules and pharmaceutical intermediates. nbinno.comorgsyn.orgnbinno.com |
| Benzyl-Protected Phosphates | Oligonucleotide Synthesis | Protecting group for phosphate backbone | Prevents side reactions during chain elongation in the phosphotriester method. biosyn.comlibretexts.org |
| Non-hydrolyzable Diphosphate Analogues | Mechanistic Enzymology | Competitive inhibitors and mechanistic probes | Used to study substrate specificity and enzyme-ligand interactions without turnover. nih.govcore.ac.ukmdpi.com |
| Chiral Organophosphate Systems | Asymmetric Catalysis | Chiral ligands for transition metals | Create a chiral environment to control the stereoselectivity of catalytic reactions. rsc.orgrsc.org |
| Benzyl Phosphonate Derivatives | Enzyme Modulation | Reversible enzyme inhibitors | Act as stable phosphotyrosine mimetics to inhibit protein tyrosine phosphatases. nih.gov |
Q & A
Q. What are the recommended synthetic routes for benzyl trihydrogen diphosphate in laboratory settings?
this compound can be synthesized via phosphorylation reactions using benzyl alcohol and phosphorus oxychloride (POCl₃) under anhydrous conditions. A catalytic approach involving palladium complexes (e.g., Pd(dppf)Cl₂) with phosphate buffers (e.g., potassium phosphate) is effective for coupling reactions, as seen in aryl phosphate ester synthesis . Purification typically involves ion-exchange chromatography or recrystallization using lithium salts to stabilize the diphosphate group, as demonstrated in adenosine diphosphate purification protocols .
Q. How should this compound be purified and stored to ensure stability?
Post-synthesis, purification via solubility fractionation in cold aqueous solutions is recommended due to its hydrophilic nature. Lithium salt derivatives enhance stability during storage, as seen in adenosine 5'-(trihydrogen diphosphate) trilithium salt protocols, which require storage at -20°C to prevent hydrolysis . Analytical verification using HPLC with UV detection (e.g., 254 nm) ensures purity, referencing pharmacopeial standards for phosphate-containing compounds .
Q. What analytical methods are suitable for characterizing this compound?
High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) is critical for structural confirmation. For quantification, UV-Vis spectroscopy at 260–280 nm (absorbance of conjugated phosphate groups) or ion chromatography for phosphate content analysis are standard. Nuclear magnetic resonance (NMR), particularly ³¹P NMR, resolves phosphorylation patterns and confirms ester linkages .
Advanced Research Questions
Q. How does this compound interact with enzymes like IspH, and what structural techniques elucidate these mechanisms?
this compound may act as a substrate analog in enzymatic pathways involving diphosphate reductases (e.g., IspH in terpene biosynthesis). X-ray crystallography (e.g., PDB ID 3UTD) reveals binding conformations with Fe-S clusters in active sites, while kinetic assays using stopped-flow spectroscopy measure catalytic turnover . Mutagenesis studies targeting conserved residues (e.g., His/Cys clusters) further clarify substrate-enzyme interactions .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-dependent reactions?
Discrepancies often arise from buffer composition (e.g., sodium vs. potassium phosphate affecting ionic strength) or enzyme purity. Standardizing reaction conditions using ACS-grade reagents (e.g., anhydrous sodium phosphate) and pre-treating enzymes with chelators (e.g., EDTA) minimizes metal interference . Parallel studies using isothermal titration calorimetry (ITC) quantify binding affinities under varying pH and temperature, reducing data variability .
Q. What methodologies optimize the use of this compound in cofactor-driven biochemical assays?
In flavin-dependent systems (e.g., FADP analogs), steady-state kinetics with NADPH/NADH coupling monitor diphosphate turnover. Förster resonance energy transfer (FRET) probes detect conformational changes in enzymes during catalysis. For redox-active systems, electron paramagnetic resonance (EPR) tracks radical intermediates formed during diphosphate cleavage .
Q. How do structural modifications of this compound impact its reactivity in non-aqueous solvents?
Introducing hydrophobic groups (e.g., benzyl rings) enhances solubility in organic phases for biocatalytic applications. Solvent tolerance assays in 1,4-dioxane or hexane, paired with molecular dynamics simulations, predict stability. FT-IR spectroscopy identifies solvent-induced shifts in P=O and P-O-C vibrational bands, correlating with reactivity changes .
Methodological Considerations
- Experimental Design : Use orthogonal analytical techniques (e.g., NMR + LC-MS) for cross-validation.
- Data Interpretation : Normalize kinetic data to protein concentration (Bradford assay) and control for non-enzymatic hydrolysis via blank reactions.
- Advanced Tools : Synchrotron radiation for high-resolution crystallography or cryo-EM for large enzyme complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
